(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester (2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 672310-23-5
VCID: VC21097839
InChI: InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3/t19-,20+/m0/s1
SMILES: CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol

(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester

CAS No.: 672310-23-5

Cat. No.: VC21097839

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester - 672310-23-5

Specification

CAS No. 672310-23-5
Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
IUPAC Name benzyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate
Standard InChI InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3/t19-,20+/m0/s1
Standard InChI Key XXJCJEOBWAOPCT-VQTJNVASSA-N
Isomeric SMILES CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
SMILES CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Introduction

Molecular Formula

The molecular formula of the compound can be deduced as:
C18H22N2O4

Key Functional Groups

  • Hydroxypyrrolidine (3-hydroxy substitution on the pyrrolidine ring).

  • Phenylethyl group.

  • Methylcarbamic acid benzyl ester.

Synthesis Pathway

The synthesis of such compounds typically involves multi-step organic reactions. Below is a hypothetical pathway based on similar carbamate derivatives:

  • Formation of Hydroxypyrrolidine Intermediate:

    • Starting with pyrrolidine, hydroxylation at the 3-position can be achieved using oxidizing agents like mCPBA or via catalytic hydroxylation methods.

  • Attachment of Phenylethyl Group:

    • The phenylethyl moiety can be introduced through reductive amination or alkylation using appropriate phenyl-containing precursors.

  • Carbamate Formation:

    • The methylcarbamic acid group is introduced by reacting an amine intermediate with methyl chloroformate or dimethyl carbonate.

  • Esterification with Benzyl Alcohol:

    • The final step involves esterification of the carbamic acid group using benzyl alcohol under acidic or catalytic conditions.

Reaction Conditions

  • Typical solvents: Dichloromethane (DCM), ethanol, or acetonitrile.

  • Catalysts: Acidic catalysts like HCl or sulfuric acid.

  • Temperature: Reactions are generally performed at room temperature to moderate heat (~50°C).

Applications and Biological Relevance

While specific biological data for this compound is unavailable, compounds with similar structures often exhibit pharmacological activities:

Antimicrobial Activity

Hydroxypyrrolidine derivatives are known to inhibit bacterial and fungal growth due to their ability to interfere with microbial enzymes or membranes .

Neurological Applications

Carbamate esters are commonly used in drugs targeting neurological pathways, such as acetylcholinesterase inhibitors for Alzheimer's disease.

Drug Delivery

The benzyl ester group may enhance lipophilicity, improving membrane permeability and bioavailability of the compound.

Analytical Characterization

To confirm the identity and purity of the compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyTo determine the structure and stereochemistry (e.g., 1H^1H and 13C^{13}C NMR).
Mass SpectrometryTo confirm molecular weight and fragmentation patterns.
IR SpectroscopyTo identify functional groups (e.g., hydroxyl, carbamate).
HPLC/GC-MSTo assess purity and detect impurities.

Challenges in Research

  • Stereoselectivity: Ensuring the correct stereochemistry during synthesis requires careful use of chiral catalysts or reagents.

  • Stability: Carbamate esters may hydrolyze under acidic or basic conditions, necessitating careful storage and handling.

  • Biological Testing: Comprehensive studies are needed to evaluate its pharmacokinetics and toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator